3,4-Dichlorocatechol CAS number and properties
3,4-Dichlorocatechol CAS number and properties
An In-depth Technical Guide to 3,4-Dichlorocatechol (CAS: 3978-67-4): Properties, Synthesis, and Biological Significance
Introduction
3,4-Dichlorocatechol is a halogenated aromatic organic compound that holds significant interest for researchers across environmental science, biochemistry, and synthetic chemistry. As a chlorinated derivative of catechol, its structure is fundamental to its role as a key intermediate in the microbial degradation of widespread chloroaromatic pollutants, such as 3,4-dichloroaniline, a breakdown product of several common herbicides.[1][2] For drug development professionals, understanding the properties and reactivity of substituted catechols is crucial, as the catechol moiety is a recognized pharmacophore in numerous neurologically active and antioxidant compounds.[3] This guide provides a comprehensive technical overview of 3,4-Dichlorocatechol, synthesizing data on its physicochemical properties, spectroscopic signature, synthesis, biological roles, and safe handling, tailored for a scientific audience.
Section 1: Core Physicochemical and Spectroscopic Properties
The foundational characteristics of 3,4-Dichlorocatechol dictate its behavior in chemical and biological systems. These properties are essential for designing experiments, developing analytical methods, and ensuring safe handling.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 3978-67-4 | [4] |
| IUPAC Name | 3,4-dichlorobenzene-1,2-diol | [4] |
| Molecular Formula | C₆H₄Cl₂O₂ | [4] |
| Molecular Weight | 179.00 g/mol | [4] |
| Appearance | Solid (predicted) | |
| Melting Point | Similar to 4,5-isomer (110-115 °C) | [5] |
| Boiling Point | Data not available | [4] |
| XLogP3 | 2.8 | [4] |
| pKa | Similar to 3,4-dichlorophenol (8.63) | [6] |
Spectroscopic Profile
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Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), 3,4-Dichlorocatechol is expected to show a distinctive isotopic pattern for its molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The molecular ion peak would appear at m/z 178, with a significant M+2 peak at m/z 180 (approximately 65% of the M peak intensity) and a smaller M+4 peak at m/z 182. A key fragmentation would be the loss of CO, followed by HCl, leading to other significant ions.[4][7]
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is simple and characteristic. It will display two signals in the aromatic region (typically 6.5-7.5 ppm). Due to the molecule's asymmetry, these will be two doublets. The proton at C6 (adjacent to the hydroxyl group) will appear more upfield, while the proton at C5 (between the two chlorine atoms) will be further downfield. The coupling constant between these two protons (J-coupling) would be typical for ortho-protons on a benzene ring (~8-9 Hz). The two hydroxyl protons will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons. The two carbons bearing the hydroxyl groups (C1 and C2) will be the most downfield (typically 140-150 ppm). The carbons bonded to the chlorine atoms (C3 and C4) will also be downfield due to the electronegativity of chlorine (around 120-130 ppm). The two carbons bearing hydrogen atoms (C5 and C6) will be the most upfield in the aromatic region.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹. C=C stretching vibrations within the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. A strong C-O stretching band will be present around 1200-1280 cm⁻¹. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.
Section 2: Synthesis and Reactivity
Synthetic Strategy: Electrophilic Chlorination
The most direct and common laboratory synthesis for chlorocatechols is the electrophilic aromatic substitution of catechol.[8] The hydroxyl groups of catechol are strongly activating, directing substitution to the ortho and para positions. To achieve the 3,4-dichloro substitution pattern, a controlled reaction with a suitable chlorinating agent is required. Sulfuryl chloride (SO₂Cl₂) is often the reagent of choice for this transformation as it is easier to handle than chlorine gas.[8] The reaction proceeds stepwise, with 4-chlorocatechol forming as the major initial product, which then undergoes a second chlorination at the 3-position.
Caption: Synthetic workflow for 3,4-Dichlorocatechol.
Representative Experimental Protocol
This protocol is a representative method for the synthesis of 3,4-Dichlorocatechol based on established procedures for similar compounds.[8] All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve catechol (1 equivalent) in a suitable anhydrous inert solvent (e.g., diethyl ether or dichloromethane).
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Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂, 2.1 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition. The reaction is exothermic and will generate HCl gas.
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Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
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Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
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Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 3,4-Dichlorocatechol.
Chemical Reactivity
The reactivity of 3,4-Dichlorocatechol is governed by its two key structural features: the catechol nucleus and the chlorine substituents.
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Oxidation: Catechols are readily oxidized to form ortho-quinones. This reaction is central to their biological activity and can also lead to instability, especially in the presence of air and light. The resulting 3,4-dichloro-o-benzoquinone is a reactive electrophile.
-
Hydroxyl Group Reactions: The two hydroxyl groups can undergo standard reactions such as etherification, esterification, and silylation. These derivatizations are often used to protect the catechol moiety or to modulate the compound's biological activity and physical properties.[9]
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Aromatic Ring: The two electron-withdrawing chlorine atoms deactivate the aromatic ring towards further electrophilic substitution. Conversely, they make the ring more susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions.
Section 3: Biological Significance and Metabolic Pathways
3,4-Dichlorocatechol is not just a synthetic curiosity; it is a crucial metabolic intermediate in the environment. It is formed during the breakdown of several chlorinated aromatic compounds by soil microorganisms.[10]
Role in Biodegradation
Chlorinated aromatic compounds are significant environmental pollutants due to their widespread use and persistence. Microorganisms have evolved specific enzymatic pathways to degrade these compounds, often using them as a source of carbon and energy. A common strategy involves the conversion of these pollutants into chlorocatechols, which are then channeled into a "modified ortho-cleavage pathway".[6] For example, the herbicide precursor 3,4-dichloroaniline is metabolized by bacteria via dioxygenation to form 3,4-Dichlorocatechol.[1] This catechol is then subjected to ring cleavage by the enzyme chlorocatechol 1,2-dioxygenase, initiating a series of reactions that ultimately lead to intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA.[10]
Caption: Microbial degradation pathway of 3,4-Dichloroaniline.
Toxicological Insights
The toxicological profile of 3,4-Dichlorocatechol is not extensively documented. However, GHS information aggregated by the European Chemicals Agency (ECHA) suggests that the substance is not classified for hazards in a majority of notifications.[4] This is somewhat surprising given that many related chlorophenols and catechols exhibit significant toxicity. For instance, its precursor, 3,4-dichlorophenol, is considered moderately toxic upon ingestion, inhalation, or dermal contact.[11] Catechol itself is harmful if swallowed, causes skin irritation, and serious eye damage.[12] Given the structural alerts, researchers should handle 3,4-Dichlorocatechol with caution, assuming it may be a skin and eye irritant and potentially harmful if ingested, pending more definitive toxicological studies.
Section 4: Applications in Research and Drug Development
Analytical and Environmental Research
The primary application of 3,4-Dichlorocatechol in research is as an analytical standard. Scientists studying the biodegradation of pesticides, herbicides (like Diuron and Propanil), and other industrial chemicals use pure 3,4-Dichlorocatechol to identify and quantify its presence as a metabolite in environmental samples (e.g., soil, water) and in microbial cultures.[2][13] Highly sensitive methods, such as triple quadrupole GC-MS, have been developed for its trace analysis.[13]
| Analytical Technique | Purpose | Reference(s) |
| GC-MS | Identification and quantification in environmental matrices. | [13] |
| HPLC | Monitoring reaction progress and purification. | |
| NMR Spectroscopy | Structural elucidation and purity assessment. | [14] |
Relevance in Drug Discovery
While 3,4-Dichlorocatechol itself is not a therapeutic agent, its core structure is relevant to drug development. The catechol moiety is a key feature in many endogenous signaling molecules (e.g., dopamine, norepinephrine) and in various drug classes.[3]
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Scaffold for Synthesis: As a functionalized building block, 3,4-Dichlorocatechol could be used to synthesize more complex molecules. The chlorine atoms provide sites for further chemical modification through cross-coupling reactions, and the hydroxyl groups can be derivatized to modulate properties like solubility and cell permeability.
-
Enzyme Inhibition Studies: Given its structure as a catechol, it could be screened as a potential inhibitor of enzymes that process catecholamines, such as Catechol-O-methyltransferase (COMT), an important target in the treatment of Parkinson's disease.
-
Antioxidant Research: Catechols are known for their antioxidant properties due to their ability to scavenge free radicals. The electronic effects of the chlorine substituents would modulate this activity, making 3,4-Dichlorocatechol and its derivatives interesting subjects for structure-activity relationship (SAR) studies in the development of novel antioxidants.[3]
Section 5: Safety, Handling, and Disposal
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on best practices for handling aromatic chlorinated compounds and catechols.
GHS Hazard Information
| Hazard | Classification | Source(s) |
| GHS Classification | Not Classified (in majority of reports) | [4] |
| Precautionary Handling | Treat as a potential skin/eye irritant and harmful substance. | [11][12] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle 3,4-Dichlorocatechol in a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat. Inspect gloves for integrity before use.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with an organic vapor/particulate filter is recommended.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, light, and air to prevent degradation.
-
Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Waste should be handled as hazardous chemical waste. Do not allow it to enter the environment.
Conclusion
3,4-Dichlorocatechol is a compound of dual identity. In environmental science, it is a critical checkpoint in the detoxification of chlorinated pollutants, offering a window into microbial metabolism. For the synthetic and medicinal chemist, it represents a functionalized scaffold, a starting point for creating novel molecules with potentially valuable biological activities. A thorough understanding of its properties, from its spectroscopic signature to its metabolic fate, is essential for leveraging its potential and ensuring its safe and effective use in research and development.
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